molecular formula C10H14N2 B3200074 2-ethyl-2,3-dihydro-1H-isoindol-4-amine CAS No. 1017388-28-1

2-ethyl-2,3-dihydro-1H-isoindol-4-amine

Cat. No. B3200074
CAS RN: 1017388-28-1
M. Wt: 162.23 g/mol
InChI Key: YNDISBLRDVYNQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate with bis(dimethylamino)-tert-butoxymethane in a one-step process . This reaction yields ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate , which serves as an intermediate for further transformations.


Chemical Reactions Analysis

  • Fused Heterocycles Formation : Reacting with N,N’-, C,N-, and C,O’-ambident nucleophiles in refluxing acetic acid produces fused pyrimidinones, quinolizinones, and pyranones .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include 2-ethyl-2,3-dihydro-1H-isoindol-4-amine, have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives have been found to possess anti-inflammatory properties. This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases .

Anticancer Properties

Indole derivatives have shown significant anticancer properties. They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new anticancer drugs .

Anti-HIV Activity

Some indole derivatives have shown potential as anti-HIV agents. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported to have anti-HIV-1 activity .

Antioxidant Properties

Indole derivatives also possess antioxidant properties. This makes them potential candidates for the development of new drugs for the treatment of diseases caused by oxidative stress .

Antimicrobial Properties

Indole derivatives have shown significant antimicrobial properties. For instance, (3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide, a compound similar to 2-ethyl-2,3-dihydro-1H-isoindol-4-amine, has been reported to have antimicrobial properties.

properties

IUPAC Name

2-ethyl-1,3-dihydroisoindol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-12-6-8-4-3-5-10(11)9(8)7-12/h3-5H,2,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDISBLRDVYNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=C(C1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-2,3-dihydro-1H-isoindol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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